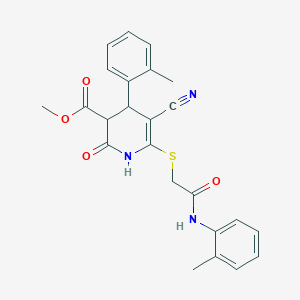

Methyl 5-cyano-2-oxo-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-4-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Description

Methyl 5-cyano-2-oxo-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-4-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydropyridine core substituted with multiple functional groups. Key structural elements include:

- A 2-oxo moiety, common in bioactive molecules due to its hydrogen-bonding capacity.

- A 6-((2-oxo-2-(o-tolylamino)ethyl)thio) side chain, introducing a thioether linkage and an o-tolylamino group, which may influence steric and electronic interactions.

- 4-(o-tolyl) and 3-carboxylate groups, contributing to lipophilicity and molecular recognition.

Properties

IUPAC Name |

methyl 5-cyano-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-14-8-4-6-10-16(14)20-17(12-25)23(27-22(29)21(20)24(30)31-3)32-13-19(28)26-18-11-7-5-9-15(18)2/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMLVLHGHBGMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-cyano-2-oxo-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-4-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines and features several functional groups that contribute to its biological activity:

- Cyano group (–C≡N) : Enhances reactivity.

- Thioether linkage (–S–) : Increases versatility.

- Carboxylate moiety : Influences solubility and interaction with biological targets.

The molecular formula is , indicating the presence of 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for precise control over functional groups and stereochemistry. The methods often include:

- Formation of the tetrahydropyridine ring .

- Introduction of the cyano group .

- Attachment of the thioether moiety .

These steps are crucial for producing derivatives with enhanced biological properties.

Antiviral Activity

Recent studies have indicated that derivatives of similar structures exhibit antiviral properties. For example, compounds with a cyano group have shown inhibitory activity against viral polymerases. In one study, a related compound demonstrated an IC50 value of 36 μM in inhibiting PA–PB1 interactions in an ELISA assay and an EC50 value of 39 μM in a plaque reduction assay using MDCK cells .

Antimicrobial Properties

Research on related thienopyrimidine derivatives has shown promising antimicrobial activity against various pathogens. These compounds exhibited significant inhibition against bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Effects

Compounds similar to methyl 5-cyano derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production .

Case Studies

- Antiviral Efficacy : A study demonstrated that a derivative with structural similarities showed significant antiviral activity with an EC50 value below 40 μM, indicating potential as a therapeutic agent against viral infections .

- Antimicrobial Activity : A series of thienopyrimidine derivatives were tested for their antimicrobial effects, showing promising results against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Mechanisms : The anti-inflammatory activity was assessed using primary glial cell cultures exposed to glutamate-induced excitotoxicity. The compounds significantly reduced the production of pro-inflammatory cytokines and protected mitochondrial function .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrahydropyridine core followed by the introduction of cyano and thioether functionalities. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Antimicrobial Properties:

Research has indicated that compounds similar to methyl 5-cyano derivatives exhibit antimicrobial activities. For instance, studies have shown that certain tetrahydropyridine derivatives possess significant inhibitory effects against various bacterial strains, suggesting that methyl 5-cyano derivatives could be explored for developing new antimicrobial agents .

Anticancer Potential:

The compound's structural features may contribute to anticancer properties. Some tetrahydropyridine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Investigations into the specific anticancer activity of methyl 5-cyano derivatives are ongoing, with preliminary data indicating potential effectiveness against specific cancer types .

Enzyme Inhibition:

Another promising application lies in enzyme inhibition. Compounds with similar structures have been identified as inhibitors of key enzymes involved in inflammatory processes and cancer progression. For example, certain tetrahydropyridines have demonstrated inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory responses .

Pharmacological Studies

Pharmacological evaluations using molecular docking studies suggest that methyl 5-cyano derivatives can interact favorably with target proteins implicated in disease pathways. The binding affinity and interaction profiles indicate potential for further optimization to enhance efficacy and selectivity as therapeutic agents .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of a series of methyl 5-cyano derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent response, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain methyl 5-cyano derivatives induced significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. The mechanism was linked to the activation of caspase pathways, highlighting the compound's potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Analogues

(i) Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()

- Core Structure : Similar tetrahydropyridine backbone with a 6-oxo group.

- Substituents: 2-phenyl and 5-(thiophen-3-yl) groups instead of o-tolyl and cyano substituents. 1-tosyl group introduces sulfonamide functionality, enhancing stability and crystallinity.

- Physical Properties : Melting point (152–159°C) and IR absorption (C=O at 1678 cm⁻¹) align with the target compound’s expected spectral features .

(ii) 2′-Amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide ()

- Core Structure : Spiro[indoline-pyridine] system vs. tetrahydropyridine.

- Functional Groups: 3′-cyano and 2-oxo groups mirror the target compound. p-Tolylamino substituent (vs. o-tolyl in the target) alters steric and electronic profiles.

- Spectral Data : FTIR shows N–H (3298–3476 cm⁻¹) and C≡N (2191 cm⁻¹), supporting structural parallels .

(iii) Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

- Core Structure : Tetrahydropyrimidine (6-membered ring with two nitrogens) vs. tetrahydropyridine.

- Substituents: 4-(3-methyl-2-thienyl) and 6-methyl groups differ from the target’s o-tolyl and cyano groups. Ethyl ester at position 5 vs. methyl ester in the target.

- Impact : Pyrimidine cores often exhibit distinct hydrogen-bonding patterns, affecting solubility and target interactions .

Substituent-Driven Comparisons

(i) Thioether Linkages

- Target Compound: 6-((2-oxo-2-(o-tolylamino)ethyl)thio) side chain.

- Analogues :

(ii) Aryl Substituents

- o-Tolyl vs. Phenyl groups () offer simpler π-π stacking interactions compared to tolyl derivatives.

Data Tables

Table 1: Structural and Physical Properties of Key Analogues

Research Findings and Trends

Electron-Withdrawing Groups: The 5-cyano group in the target compound and analogues () may enhance stability and interaction with enzymatic targets through dipole interactions .

Thioether Functionality : Common in bioactive compounds (), thioether linkages improve membrane permeability and resistance to oxidative degradation.

Heterocyclic Diversity : Pyridine vs. pyrimidine cores () dictate hydrogen-bonding networks, influencing solubility and target selectivity .

Q & A

Q. How can researchers evaluate the compound’s metabolic pathways in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human liver microsomes and NADPH, then identify metabolites via UPLC-QTOF .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.